Methyl 1-(benzyloxy)-7-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate Methyl 1-(benzyloxy)-7-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13709417
InChI: InChI=1S/C17H13ClN2O5/c1-24-17(23)13-14(21)11-7-8-12(18)19-15(11)20(16(13)22)25-9-10-5-3-2-4-6-10/h2-8,21H,9H2,1H3
SMILES: COC(=O)C1=C(C2=C(N=C(C=C2)Cl)N(C1=O)OCC3=CC=CC=C3)O
Molecular Formula: C17H13ClN2O5
Molecular Weight: 360.7 g/mol

Methyl 1-(benzyloxy)-7-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

CAS No.:

Cat. No.: VC13709417

Molecular Formula: C17H13ClN2O5

Molecular Weight: 360.7 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(benzyloxy)-7-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate -

Specification

Molecular Formula C17H13ClN2O5
Molecular Weight 360.7 g/mol
IUPAC Name methyl 7-chloro-4-hydroxy-2-oxo-1-phenylmethoxy-1,8-naphthyridine-3-carboxylate
Standard InChI InChI=1S/C17H13ClN2O5/c1-24-17(23)13-14(21)11-7-8-12(18)19-15(11)20(16(13)22)25-9-10-5-3-2-4-6-10/h2-8,21H,9H2,1H3
Standard InChI Key YASMSTFSHWHREQ-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C2=C(N=C(C=C2)Cl)N(C1=O)OCC3=CC=CC=C3)O
Canonical SMILES COC(=O)C1=C(C2=C(N=C(C=C2)Cl)N(C1=O)OCC3=CC=CC=C3)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure consists of a 1,8-naphthyridine bicyclic system, a heterocyclic scaffold known for its pharmacological versatility. Key substituents include:

  • Benzyloxy group at position 1, enhancing lipophilicity and enzyme-binding affinity .

  • Chloro atom at position 7, which improves metabolic stability and target selectivity.

  • Hydroxy and oxo groups at positions 4 and 2, respectively, facilitating hydrogen bonding with biological targets .

The methyl ester at position 3 serves as a prodrug moiety, potentially improving bioavailability .

Physicochemical Properties

  • Molecular weight: 360.7 g/mol.

  • Solubility: Limited aqueous solubility due to the hydrophobic benzyloxy group; soluble in polar organic solvents like DMSO and DMF .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating careful storage.

Synthesis and Structural Modification

Key Synthetic Routes

The synthesis of methyl 1-(benzyloxy)-7-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves multi-step protocols optimized for yield and purity. A representative pathway, adapted from Zhao et al. , proceeds as follows:

  • Starting Material: Methyl 2-fluoronicotinate undergoes nucleophilic substitution with benzyloxyamine in DMSO, yielding methyl 2-((benzyloxy)amino)nicotinate .

  • Acylation: Reaction with methyl 3-chloro-3-oxopropanoate introduces a keto-ester side chain, forming methyl 2-(N-(benzyloxy)-3-methoxy-3-oxopropanamido)nicotinate .

  • Cyclization: Treatment with sodium methoxide in methanol induces cyclization, generating the naphthyridine core (methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate) .

  • Chlorination: Introduction of the chloro group at position 7 via electrophilic substitution or palladium-catalyzed coupling .

Structural Analogues and Optimization

Modifications to the benzyloxy and chloro substituents have been explored to enhance antiviral efficacy:

  • Replacement of the 7-chloro group with fluoro or bromo atoms alters steric and electronic interactions with viral enzymes .

  • Substituents on the benzyl ring (e.g., 3,4-difluoro) improve binding to HIV-1 integrase .

Pharmacological Profile and Mechanism of Action

Antiviral Activity

The compound exhibits potent inhibitory activity against HIV-1 integrase, a critical enzyme for viral replication. Key findings include:

  • IC50_{50} Values: In enzymatic assays, derivatives with 3,4-difluorobenzyl substituents show IC50_{50} values of 0.53–0.78 μM against strand transfer reactions .

  • Resistance Profile: Retains activity against raltegravir-resistant HIV strains, attributed to its distinct binding mode .

Mechanism of Viral Inhibition

The compound binds to the integrase-active site, chelating magnesium ions and displacing viral DNA through:

  • Hydrogen Bonding: The 4-hydroxy and 2-oxo groups interact with conserved residues (e.g., Asp64, Asp116) .

  • π-Stacking: The benzyloxy group engages in hydrophobic interactions with the enzyme’s catalytic core .

Applications in Medicinal Chemistry

HIV-1 Therapy Development

As a second-generation integrase strand transfer inhibitor (INSTI), this compound addresses limitations of first-generation drugs:

  • Resistance Mitigation: Structural rigidity reduces susceptibility to common mutations (e.g., Q148K) .

  • Prodrug Potential: The methyl ester can be hydrolyzed in vivo to enhance pharmacokinetics.

Preclinical and Clinical Status

  • In Vitro Studies: Demonstrated nanomolar efficacy in infected T-cell lines .

  • Toxicity: Limited data available; preliminary assays indicate low cytotoxicity (CC50_{50} > 100 μM).

Research Advancements and Future Directions

Comparative Analysis of Analogues

CompoundSubstituentsIC50_{50} (HIV-1 Integrase)Selectivity Index
Parent compound 7-Cl, 1-benzyloxy0.68 μM>150
3,4-Difluoro analogue 7-Cl, 3,4-diF-benzyl0.53 μM>200
2,4-Difluoro analogue 7-Cl, 2,4-diF-benzyl18 μM50

Challenges and Opportunities

  • Synthetic Complexity: Multi-step synthesis limits large-scale production .

  • Bioavailability: Poor aqueous solubility necessitates formulation innovations.

  • Combination Therapies: Potential synergy with nucleoside reverse transcriptase inhibitors warrants exploration .

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